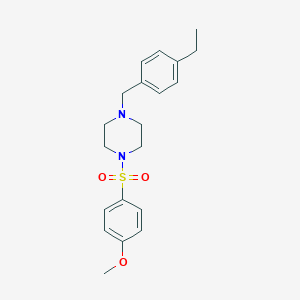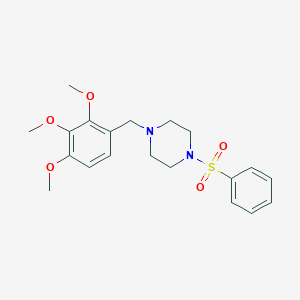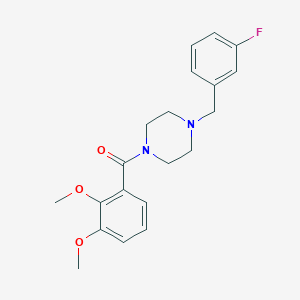
4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that belongs to the class of pyrrolones. It is a potent inhibitor of the enzyme, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the conversion of inactive cortisone to active cortisol in the liver and adipose tissue. This compound has been extensively studied for its potential therapeutic applications in metabolic disorders, such as type 2 diabetes, obesity, and metabolic syndrome.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of 11β-HSD1, which reduces the conversion of cortisone to cortisol in the liver and adipose tissue. This leads to a decrease in the levels of active cortisol in the body, which has been shown to improve glucose metabolism, reduce insulin resistance, and promote weight loss in preclinical models of metabolic disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models of metabolic disorders. In vitro studies have shown that this compound is a potent inhibitor of 11β-HSD1, which leads to a decrease in the levels of active cortisol in the body. This has been shown to improve glucose metabolism, reduce insulin resistance, and promote weight loss in preclinical models of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its potent inhibitory activity against 11β-HSD1, which makes it a valuable tool for studying the role of this enzyme in the development of metabolic disorders. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Direcciones Futuras
The potential therapeutic applications of 4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one in metabolic disorders are still being explored. Future research in this area could focus on the development of more potent and selective inhibitors of 11β-HSD1, as well as the investigation of the long-term safety and efficacy of this compound in clinical trials. Additionally, the potential use of this compound in the treatment of other diseases, such as depression and anxiety, could also be explored.
Métodos De Síntesis
The synthesis of 4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the reaction of 3-fluoroaniline with 4-chlorobenzoyl chloride to form 4-(4-chlorobenzoyl)-3-fluoroaniline. The subsequent reaction of this intermediate with ethyl acetoacetate in the presence of sodium ethoxide and acetic acid produces the desired product.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one have been extensively studied in preclinical models of metabolic disorders. In vitro studies have shown that this compound is a potent inhibitor of 11β-HSD1, which plays a crucial role in the regulation of cortisol levels in the body. Elevated cortisol levels have been associated with the development of metabolic disorders, such as type 2 diabetes and obesity.
Propiedades
Fórmula molecular |
C19H15ClFNO4 |
|---|---|
Peso molecular |
375.8 g/mol |
Nombre IUPAC |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-fluorophenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H15ClFNO4/c20-13-6-4-11(5-7-13)17(24)15-16(12-2-1-3-14(21)10-12)22(8-9-23)19(26)18(15)25/h1-7,10,16,23-24H,8-9H2/b17-15- |
Clave InChI |
WFGQAUIDSWTCAO-ICFOKQHNSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)F)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCO |
SMILES |
C1=CC(=CC(=C1)F)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCO |
SMILES canónico |
C1=CC(=CC(=C1)F)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B249165.png)


![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-naphthylmethyl)piperazine](/img/structure/B249170.png)


![(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249174.png)


![3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B249182.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone](/img/structure/B249183.png)
